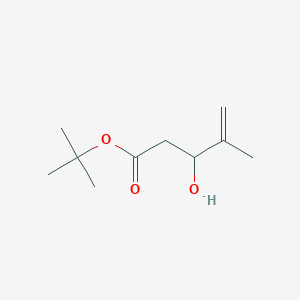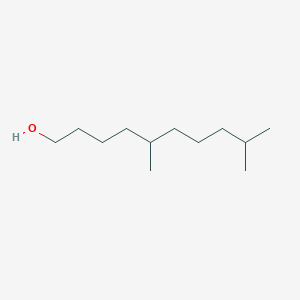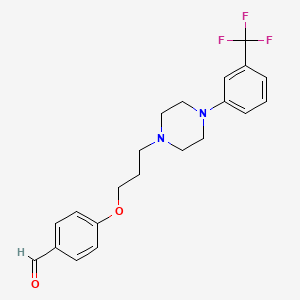
4-Pentenoic acid, 3-hydroxy-4-methyl-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pentenoic acid, 3-hydroxy-4-methyl-, 1,1-dimethylethyl ester is an organic compound with the molecular formula C10H18O3 It is a derivative of pentenoic acid, characterized by the presence of a hydroxy group and a methyl group on the pentenoic acid backbone, and an ester group formed with 1,1-dimethylethanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenoic acid, 3-hydroxy-4-methyl-, 1,1-dimethylethyl ester typically involves the esterification of 4-pentenoic acid derivatives. One common method is the reaction of 4-pentenoic acid with 1,1-dimethylethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Pentenoic acid, 3-hydroxy-4-methyl-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 4-pentenoic acid, 3-oxo-4-methyl-, 1,1-dimethylethyl ester.
Reduction: Formation of 4-pentenoic acid, 3-hydroxy-4-methyl-, 1,1-dimethylethanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Pentenoic acid, 3-hydroxy-4-methyl-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Pentenoic acid, 3-hydroxy-4-methyl-, methyl ester
- 4-Pentenoic acid, 3-hydroxy-, methyl ester
- 2-Pentenoic acid, 4-methyl-, methyl ester
Uniqueness
4-Pentenoic acid, 3-hydroxy-4-methyl-, 1,1-dimethylethyl ester is unique due to the presence of the 1,1-dimethylethyl ester group, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature can influence its solubility, stability, and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
| 86336-14-3 | |
Fórmula molecular |
C10H18O3 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
tert-butyl 3-hydroxy-4-methylpent-4-enoate |
InChI |
InChI=1S/C10H18O3/c1-7(2)8(11)6-9(12)13-10(3,4)5/h8,11H,1,6H2,2-5H3 |
Clave InChI |
QWHKUHXBHFJOCE-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(CC(=O)OC(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-Chloro-2-(2-methylpropanoyl)phenyl]pyridine-4-carboxamide](/img/structure/B14419953.png)


![N~4~-Methyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine](/img/structure/B14419988.png)


![Pyridine, 2-[[1-(2,5-dimethylphenyl)ethyl]sulfonyl]-5-methyl-, 1-oxide](/img/structure/B14420011.png)
![Methyl [3-chloro-4-(3-chlorophenoxy)phenyl]carbamate](/img/structure/B14420030.png)
